HDAC1 Inhibitory Potency of NL-103 Compared with Vorinostat in HeLa Nuclear Extract Assay
In a direct head-to-head biochemical assay using HeLa cell nuclear extracts as the enzyme source, NL-103 inhibited HDAC1 with an IC50 of 21.3 ± 1.0 nM, compared with vorinostat (SAHA) which exhibited an IC50 of 16.3 nM under identical experimental conditions [1]. This demonstrates that NL-103 retains low-nanomolar HDAC1 inhibitory activity comparable to the clinically approved pan-HDAC inhibitor vorinostat, while structurally integrating an Hh-targeting moiety absent in vorinostat.
| Evidence Dimension | HDAC1 inhibitory activity (IC50, nM) |
|---|---|
| Target Compound Data | 21.3 ± 1.0 nM |
| Comparator Or Baseline | Vorinostat (SAHA): 16.3 nM |
| Quantified Difference | NL-103 is 1.3-fold less potent than vorinostat against HDAC1 (ΔIC50 = 5.0 nM) |
| Conditions | HeLa cell nuclear extracts; biochemical HDAC activity assay |
Why This Matters
This quantification establishes that NL-103 achieves near-equivalent HDAC1 inhibition to vorinostat while adding Hh pathway targeting capability, justifying selection over vorinostat alone in models requiring dual-pathway modulation.
- [1] Zhao J, Quan H, Xie C, Lou L. Table 1: IC50 (nmol/L) values for HDAC1, HDAC2, HDAC3, HDAC6. NL-103 vs. Vorinostat in HeLa cell nuclear extracts. Pharmacol Res Perspect. 2014;2(3):e00043. PMC4186412. View Source
